

Jtv-519's effect on store overload-induced Ca2+ release (SOICR)

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An In-depth Technical Guide on the Effect of **JTV-519** on Store Overload-Induced Ca2+ Release (SOICR)

Introduction

Store overload-induced Ca2+ release (SOICR) is a pathological phenomenon characterized by the spontaneous diastolic leakage of calcium ions (Ca2+) from the sarcoplasmic reticulum (SR) via the cardiac ryanodine receptor (RyR2).[1] This diastolic Ca2+ leak occurs when the SR Ca2+ content reaches a critical threshold, leading to delayed afterdepolarizations (DADs) that can trigger fatal cardiac arrhythmias, particularly in the context of heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1][2]

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has emerged as a promising therapeutic agent for its antiarrhythmic and cardioprotective properties.[1][2] It primarily functions by stabilizing the closed conformation of the RyR2 channel, thereby mitigating the aberrant Ca2+ leak that defines SOICR.[2] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to JTV-519's action on SOICR, targeted at researchers, scientists, and drug development professionals.

Core Mechanism of Action and Signaling Pathways

The primary therapeutic effect of **JTV-519** is the suppression of diastolic SR Ca2+ leak. This is achieved by stabilizing the RyR2 channel complex. However, the precise molecular interactions



underpinning this stabilization are a subject of ongoing research, with evidence supporting multiple pathways.

Pathophysiology of SOICR

In pathological states such as heart failure, chronic β-adrenergic stimulation leads to hyperphosphorylation of RyR2 by Protein Kinase A (PKA). This phosphorylation reduces the binding affinity of the stabilizing protein calstabin2 (also known as FKBP12.6) to the RyR2 complex. The dissociation of calstabin2 "unzips" domains within the RyR2 channel, increasing its open probability and sensitivity to Ca2+, which results in a diastolic leak from the overloaded SR.[2]



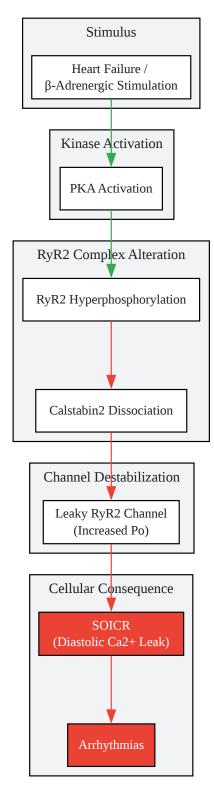


Figure 1: Pathophysiological Pathway of SOICR

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Figure 1: Pathophysiological Pathway of SOICR



Proposed Mechanisms of JTV-519 Action

JTV-519 counters SOICR through at least two proposed mechanisms targeting the RyR2 complex and SR Ca2+ handling.

- Direct RyR2 Stabilization (Calstabin2-Independent): A significant body of evidence suggests
 JTV-519 can directly bind to the RyR2 channel, inducing a conformational change that
 stabilizes its closed state. This action is independent of calstabin2, as studies have shown
 that JTV-519 suppresses SOICR in cells where calstabin2 has been pharmacologically
 dissociated or is absent.[1][3]
- Enhanced Calstabin2 Binding (Calstabin2-Dependent): Other studies propose that JTV-519 increases the binding affinity of calstabin2 for the PKA-phosphorylated RyR2 channel. By promoting the re-association of this crucial stabilizing protein, JTV-519 effectively reverses the pathological leak-prone state of the channel.[4]
- SERCA Inhibition: JTV-519 also acts as a Ca2+-dependent blocker of the sarcoplasmic reticulum Ca2+-stimulated ATPase (SERCA).[5][6] By slowing the rate of SR Ca2+ loading, this effect may help prevent the SR from reaching the "overload" state required to initiate SOICR.[5]



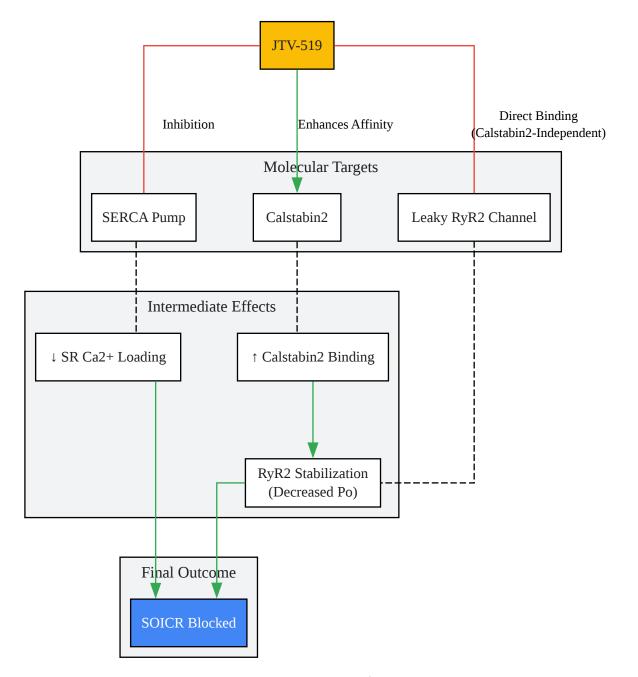


Figure 2: Proposed Mechanisms of JTV-519 Action

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Quantitative Data Presentation

The efficacy of **JTV-519** in reducing SOICR has been quantified across various experimental models. The data below summarizes key findings.



Table 1: Effect of JTV-519 on SR Ca2+ Leak and RyR2 Activity

Parameter Measured	Experiment al Model	Condition	JTV-519 Conc.	Result	Reference
SR Ca2+ Leakage	HL-1 Cardiomyoc ytes	Hypoxia (1% O ₂)	1 μΜ	35% reduction in Ca2+ leak	[7]
SR Ca2+ Leakage	HL-1 Cardiomyocyt es	Normoxia (Control)	1 μΜ	52% reduction in Ca2+ leak	[7]
Ca2+ Spark Frequency (SparkF)	Murine Cardiomyocyt es	Ouabain- induced overload	1 μmol·L ⁻¹	Significant decrease vs. ouabain alone	[8][9]
Ca2+ Spark Frequency (SparkF)	Murine Cardiomyocyt es	Matched SR [Ca2+]	1 μmol·L ⁻¹	Significant decrease, independent of SR load	[8]

| RyR2 [3H]ryanodine binding | HEK-293 cells (no FKBP12.6) | Basal | N/A | IC50 of 59.7 \pm 6.5 μM [1] |

Table 2: Ca2+-Dependent Inhibition of SERCA by JTV-519

Tissue Source	Free [Ca2+]	IC ₅₀ of JTV-519	Reference
Cardiac Muscle SR	0.25 μM (Diastolic)	9 μΜ	[5]
Cardiac Muscle SR	2 μΜ	19 μΜ	[5]

| Cardiac Muscle SR | 200 μM (Systolic) | 130 μM |[5] |

Experimental Protocols



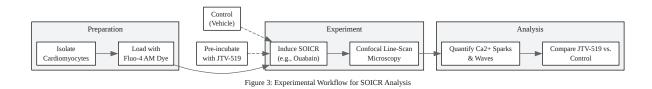
Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are summaries of key experimental protocols used to investigate **JTV-519**'s effects.

Induction and Measurement of SOICR in Isolated Cardiomyocytes

This protocol is designed to induce a state of SR Ca2+ overload and quantify the resultant Ca2+ leak.

- Cell Isolation: Ventricular cardiomyocytes are isolated from murine hearts via Langendorff perfusion with a collagenase-containing solution.[8]
- Ca2+ Indicator Loading: Isolated, rod-shaped cardiomyocytes are incubated with a Ca2+sensitive fluorescent dye, such as Fluo-4 AM.
- Induction of SOICR: Cells are superfused with a Tyrode's solution containing an agent to induce Ca2+ overload. Ouabain (e.g., 100 μmol·L⁻¹) is commonly used as it inhibits the Na+/K+ pump, leading to intracellular Na+ accumulation and subsequent Ca2+ overload via the Na+/Ca2+ exchanger.[8][9]
- **JTV-519** Application: For test groups, cells are pre-incubated with **JTV-519** (e.g., 1 μ mol·L⁻¹) for a set duration (e.g., 1 hour) before and during ouabain application.[8]
- Confocal Microscopy: A laser scanning confocal microscope is used to perform line scans along the longitudinal axis of the myocyte. This allows for the visualization and quantification of local Ca2+ release events (Ca2+ sparks) and propagating Ca2+ waves.[8]
- Data Analysis: Software is used to detect and quantify the frequency, amplitude, and duration
 of Ca2+ sparks and waves, which are direct measures of SOICR. SR Ca2+ content can be
 assessed by the rapid application of caffeine.[8]





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Figure 3: Experimental Workflow for SOICR Analysis

Assessment of Calstabin2-RyR2 Interaction

To investigate the role of calstabin2 in the action of **JTV-519**, co-immunoprecipitation and Western blotting are used.

- Tissue/Cell Lysis: Heart tissue or isolated cardiomyocytes (treated with vehicle or JTV-519)
 are homogenized in a lysis buffer containing protease and phosphatase inhibitors.
- Immunoprecipitation (IP): An antibody targeting RyR2 is added to the lysate to bind to the RyR2 protein complexes. Protein A/G beads are then used to pull down the antibody-RyR2 complexes.
- Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against RyR2 (to confirm successful IP) and calstabin2.
- Analysis: The band intensity for calstabin2 in the JTV-519-treated sample is compared to the
 control. An increased calstabin2 signal relative to the RyR2 signal in the JTV-519 group
 indicates that the drug promotes the association of calstabin2 with the RyR2 complex.[4]

Conclusion

JTV-519 is a potent agent for the suppression of store overload-induced Ca2+ release. Its primary mechanism involves the direct stabilization of the RyR2 channel in its closed state, thereby reducing the diastolic Ca2+ leak that triggers cellular arrhythmias.[2][8] While its ability



to enhance calstabin2 binding to RyR2 is a well-documented effect, compelling evidence also demonstrates a direct, calstabin2-independent action on the channel.[1][4] Furthermore, its secondary action as a Ca2+-dependent SERCA inhibitor may contribute to its efficacy by preventing the initial SR Ca2+ overload.[5] The quantitative data consistently demonstrate a significant reduction in Ca2+ leak events under various pathological conditions.[7][8] These findings underscore the potential of **JTV-519** as a targeted therapeutic strategy for cardiac diseases underpinned by aberrant RyR2 function and SOICR.

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References

- 1. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association PMC [pmc.ncbi.nlm.nih.gov]
- 2. JTV-519 Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium PMC [pmc.ncbi.nlm.nih.gov]
- 9. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium PubMed [pubmed.ncbi.nlm.nih.gov]
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